molecular formula C14H12INO3S B2527877 4-iodo-N-tosylbenzamide CAS No. 326888-45-3

4-iodo-N-tosylbenzamide

Cat. No. B2527877
CAS RN: 326888-45-3
M. Wt: 401.22
InChI Key: YWZNEFWDQWLCIC-UHFFFAOYSA-N
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Description

4-iodo-N-tosylbenzamide is a chemical compound with the molecular formula C20H16INO . It is also known as N-Benzyl-4-iodo-N-phenylbenzamide .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves atom-economical synthetic protocols. For instance, a one-pot three-component reaction has been used to synthesize a series of N-phenylbenzamide derivatives in a short reaction time (2–4 h) with an 80–85% yield . Another method involves a Pd-catalyzed assembly of N-substituted phthalimides by merging of [4+1] cycloaddition and difluorocarbene transfer carbonylation from 2-iodo-N-phenylbenzamides and difluorocarbene precursors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C20H16INO . The average mass of the molecule is 413.252 Da and the monoisotopic mass is 413.027649 Da .


Chemical Reactions Analysis

This compound, like other similar compounds, can undergo various chemical reactions. For example, a real-time determination of iodide involves the oxidation of iodide with 2-iodosobenzoate in the presence of N,N-dimethylaniline. The reaction is completed within 1 min to yield 4-iodo-N,N-dimethylaniline . Another example is a novel Pd-catalyzed assembly of N-substituted phthalimides by merging of [4+1] cycloaddition and difluorocarbene transfer carbonylation from 2-iodo-N-phenylbenzamides and difluorocarbene precursors .

Safety and Hazards

The safety data sheet for a similar compound, 4-Iodoanisole, indicates that it should be handled with care to avoid contact with skin and eyes. If contact occurs, it should be washed off immediately with soap and plenty of water .

Future Directions

The future directions for the research and development of 4-iodo-N-tosylbenzamide and similar compounds are promising. For instance, new imidazole-based N-phenylbenzamide derivatives have shown potential as anticancer agents . Therefore, these compounds could be taken up for further development in this area.

properties

IUPAC Name

4-iodo-N-(4-methylphenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO3S/c1-10-2-8-13(9-3-10)20(18,19)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZNEFWDQWLCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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